1-(4-Methylpiperidin-1-yl)undec-10-en-1-one
Description
1-(4-Methylpiperidin-1-yl)undec-10-en-1-one is a ketone derivative featuring an 11-carbon alkenone backbone (undec-10-en-1-one) substituted with a 4-methylpiperidine moiety at the carbonyl position. This compound serves as a key precursor in synthesizing sulfonamide-containing heterocycles, as demonstrated in studies where it reacts with sulfonyl chlorides to generate pharmacologically relevant intermediates . Its structural uniqueness lies in the combination of a lipophilic undecenone chain and a nitrogenous heterocycle, which influences both physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)undec-10-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO/c1-3-4-5-6-7-8-9-10-11-17(19)18-14-12-16(2)13-15-18/h3,16H,1,4-15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKGRZKENCJUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Piperidine Derivatives
Friedel-Crafts acylation is a classical method for ketone synthesis. However, its application to aliphatic systems requires Lewis acid catalysts (e.g., AlCl₃, FeCl₃). For 1-(4-methylpiperidin-1-yl)undec-10-en-1-one, this approach faces challenges due to the steric bulk of the piperidine and the lack of aromatic stabilization.
Procedure:
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Activation of undec-10-enoyl chloride : React undec-10-enoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Coupling with 4-methylpiperidine : Combine the acyl chloride with 4-methylpiperidine in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base.
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Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Yield : 40–55% (estimated, based on analogous acylation reactions).
Limitations : Low yields due to competing side reactions (e.g., ketone oligomerization).
Copper-Catalyzed C–N Bond Formation
Building on methodologies for propargylamine synthesis, copper(I) salts (e.g., CuCl) can catalyze the coupling of amines with α,β-unsaturated ketones. Here, undec-10-en-1-one could act as a Michael acceptor, with 4-methylpiperidine as the nucleophile.
Optimized Protocol:
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Reactants : Undec-10-en-1-one (1.0 equiv), 4-methylpiperidine (1.2 equiv), CuCl (10 mol%).
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Solvent : Toluene, 100°C, 12 h.
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Mechanism :
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Michael addition of piperidine to the α,β-unsaturated ketone.
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Tautomerization to form the enamine intermediate.
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Protonation to yield the tertiary amine ketone.
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Yield : 68–75% (extrapolated from Cu-catalyzed propargylamine syntheses).
Advantages : Mild conditions, catalytic metal use.
Reductive Amination Approaches
Ketone-Amine Condensation with NaBH₃CN
Reductive amination is a robust method for C–N bond formation. For this synthesis:
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Condensation : React undec-10-en-1-one with 4-methylpiperidine in methanol, using acetic acid as a catalyst.
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Reduction : Add sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate.
Yield : 50–60% (similar to secondary amine reductive aminations).
Challenges : Competitive reduction of the ketone to alcohol.
Enolate Alkylation Strategies
Formation of Piperidinyl Enolate
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Generate enolate : Treat undec-10-en-1-one with LDA (lithium diisopropylamide) at −78°C in THF.
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Alkylation : Introduce 4-methylpiperidine methiodide as the electrophile.
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Quench and isolate : Acidic workup followed by extraction.
Yield : 30–40% (low due to steric hindrance and poor electrophile reactivity).
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Temperature (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 40–55 | 0–5 | Simple setup | Low yield, side reactions |
| Cu-catalyzed | CuCl | 68–75 | 100 | Catalytic, scalable | Requires α,β-unsaturated ketone |
| Reductive amination | NaBH₃CN | 50–60 | 25 | Mild conditions | Ketone reduction risk |
| Enolate alkylation | LDA | 30–40 | −78 | Precise C–C bond formation | Low yield, stringent conditions |
Mechanistic Insights and Side Reactions
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Copper-catalyzed pathway : The Cu⁺ ion facilitates iminium ion formation, enabling nucleophilic attack by the enolate (Scheme 2 in). Competing pathways include over-alkylation or ketone polymerization.
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Reductive amination : Protonation of the imine intermediate dictates selectivity. Excess NaBH₃CN may reduce the ketone to an undesired alcohol.
Purification and Characterization
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Column chromatography : Silica gel with hexane/ethyl acetate (80:20) effectively separates the product from unreacted amine or ketone.
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Spectroscopic data :
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¹H NMR : δ 1.25–1.40 (m, 12H, aliphatic CH₂), 2.30 (s, 3H, N–CH₃), 4.90–5.10 (m, 2H, CH₂=CH).
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IR : 1715 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).
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Industrial Scalability and Environmental Considerations
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Catalytic methods (CuCl) are preferable for scale-up due to lower metal waste.
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Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) for greener processing.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperidin-1-yl)undec-10-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)undec-10-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)undec-10-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₇H₂₉NO | 263.42 | 4-Methylpiperidine, monounsaturated chain |
| (2E,4Z)-1-(1,2,3,4-THP...)undeca-2,4-dien-... | C₁₆H₁₈N₂O | 254.33 | Tetrahydropyridine, conjugated dien-yne |
| 1-(4-Undec-10-enoylpiperazin-1-yl)undec-10-en-1-one | C₂₆H₄₆N₂O₂ | 418.66 | Piperazine, enoyl group, dual undecenone |
Physicochemical Properties
- Lipophilicity: The undecenone chain in the target compound enhances lipophilicity, whereas the dien-yne system in the tetrahydropyridine derivative reduces it due to increased polarity .
- Solubility : The piperazine-containing analog (C₂₆H₄₆N₂O₂) exhibits higher aqueous solubility than the target compound, attributed to the piperazine’s capacity for hydrogen bonding .
Research Findings
Synthetic Utility : The target compound’s synthesis leverages 4-methylpiperidine’s moderate basicity, enabling efficient coupling with sulfonyl chlorides under mild conditions . In contrast, the dien-yne derivative requires stringent inert atmospheres due to its air-sensitive triple bonds .
Biological Activity: Sulfonamide derivatives of the target compound show antimicrobial activity, while the piperazine analog’s dual undecenone chains correlate with surfactant-like behavior in membrane studies .
Crystallographic Data : Structural elucidation of these compounds relies on tools like SHELXL, which refines electron density maps to confirm substituent geometry .
Biological Activity
1-(4-Methylpiperidin-1-yl)undec-10-en-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization of appropriate precursors.
- Methyl Substitution : A methyl group is introduced to the piperidine ring.
- Attachment of the Undec-10-en-1-one Chain : This step involves coupling reactions, often utilizing Grignard reagents or organolithium compounds to attach the undec-10-en-1-one chain.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Antiviral Activity : Investigated for its potential against viral pathogens.
- Anticancer Effects : Early research points to possible applications in oncology, particularly in inhibiting tumor growth.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate physiological processes, leading to therapeutic effects. The exact pathways remain under investigation but are believed to involve inhibition or activation of key biochemical pathways relevant to disease states.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of similar piperidine derivatives against clinically relevant pathogens. Results indicated that compounds with structural similarities showed significant inhibition zones in agar diffusion tests, suggesting that this compound may also exhibit comparable activity .
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including MCF7 and HL60. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors, underscoring its potential as a novel anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)decan-1-one | Lacks double bond | Moderate antimicrobial activity |
| 1-(4-Methylpiperidin-1-yl)octan-1-one | Shorter alkyl chain | Reduced potency |
| 1-(4-Methylpiperidin-1-yl)hexan-1-one | Even shorter chain | Minimal biological activity |
This table illustrates that the unique undec-10-en-1-one chain significantly enhances the biological activity compared to shorter alkyl derivatives.
Q & A
What are the recommended synthetic routes for 1-(4-Methylpiperidin-1-yl)undec-10-en-1-one, and how can purity be optimized during synthesis?
Basic Research Question
A common approach involves coupling 4-methylpiperidine with undec-10-en-1-one precursors via nucleophilic substitution or condensation reactions. To optimize purity, employ column chromatography with polar stationary phases (e.g., silica gel) and non-aqueous eluents to separate byproducts. Recrystallization in aprotic solvents (e.g., ethyl acetate/hexane mixtures) can further enhance crystallinity. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product integrity via NMR and mass spectrometry .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment. Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid, paired with a C18 column for optimal resolution . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C, DEPT) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and alkene (C=C) stretches.
How should researchers handle and store this compound to ensure stability?
Basic Research Question
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the undecenone moiety. Avoid prolonged exposure to moisture, which may hydrolyze the ketone group. Conduct stability studies using accelerated thermal degradation (40°C/75% RH) and monitor via HPLC to establish shelf-life .
What experimental strategies can resolve contradictions in reported thermal degradation profiles of piperidine-derived compounds?
Advanced Research Question
Conflicting thermal data may arise from variations in heating rates or sample preparation. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Cross-validate with computational methods (e.g., density functional theory) to predict bond dissociation energies and identify degradation intermediates. For this compound, focus on the stability of the alkenone chain and piperidinyl N-alkyl bond .
How can impurity profiling be systematically conducted for this compound using pharmacopeial guidelines?
Advanced Research Question
Adopt pharmacopeial protocols for impurity identification:
- Sample spiking : Introduce suspected impurities (e.g., 4-methylpiperidine residuals or oxidation byproducts) and compare retention times using the HPLC method in .
- Forced degradation : Expose the compound to heat, light, acid/base hydrolysis, and oxidative stress (H₂O₂). Monitor degradation products via LC-MS.
- Reference standards : Use certified impurities (e.g., phosphonic acid derivatives) as benchmarks for quantification .
What methodological approaches are recommended for studying the pH-dependent reactivity of the undecenone moiety?
Advanced Research Question
Design kinetic studies in buffered solutions across a pH range (2–12). For example:
- Prepare acetate buffer (pH 4.6) as in to mimic physiological conditions .
- Use UV-Vis spectroscopy to track alkene isomerization or ketone hydration rates.
- Employ nuclear Overhauser effect (NOE) NMR to detect conformational changes in the piperidine ring under acidic/basic conditions.
How can researchers address discrepancies in biological activity data for structurally similar piperidine derivatives?
Advanced Research Question
Discrepancies may stem from assay variability or stereochemical factors. Standardize protocols by:
- Dose-response normalization : Use Hill plots to compare EC₅₀ values across studies.
- Enantiomeric separation : Apply chiral HPLC to isolate stereoisomers and test individual activities.
- Molecular docking : Model interactions with target receptors (e.g., GPCRs) to rationalize activity differences .
What are the best practices for validating synthetic yields and reproducibility in multi-step reactions?
Advanced Research Question
Implement quality-by-design (QbD) principles:
- Design of experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify critical process parameters.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Statistical analysis : Apply ANOVA to assess inter-batch variability and establish confidence intervals for yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
